![molecular formula C20H20FN3O2 B14776015 (3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one](/img/structure/B14776015.png)
(3Z)-3-{[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene}-5-fluoro-2,3-dihydro-1H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE is a synthetic organic compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, featuring a fluorinated indolin-2-one core and a pyrrolidine moiety, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Indolin-2-one Core: This step involves the cyclization of an appropriate precursor to form the indolin-2-one structure.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyrrolidine Moiety: This step involves the formation of an amide bond between the indolin-2-one core and the pyrrolidine derivative.
Formation of the Methylene Bridge: The final step involves the formation of the methylene bridge linking the pyrrolidine and indolin-2-one moieties.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylene bridge or the pyrrolidine moiety.
Reduction: Reduction reactions may target the carbonyl groups within the structure.
Substitution: The fluorine atom in the indolin-2-one core can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its fluorinated indolin-2-one core may confer unique binding properties.
Medicine
In medicinal chemistry, (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE may be investigated for its potential therapeutic effects. Compounds with similar structures have shown promise as anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE would depend on its specific biological target. Generally, compounds with indolin-2-one cores can interact with enzymes, receptors, or other proteins, modulating their activity. The fluorine atom may enhance binding affinity and selectivity by forming strong interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-(DIMETHYLAMINO)ETHYLENE)-5-FLUOROINDOLIN-2-ONE: Similar structure but with a dimethylamino group instead of the pyrrolidine moiety.
(Z)-3-((3,5-DIMETHYL-4-(MORPHOLINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE: Similar structure but with a morpholine group instead of the pyrrolidine moiety.
Uniqueness
The uniqueness of (Z)-3-((3,5-DIMETHYL-4-(PYRROLIDINE-1-CARBONYL)-1H-PYRROL-2-YL)METHYLENE)-5-FLUOROINDOLIN-2-ONE lies in its specific combination of functional groups, which may confer unique chemical and biological properties. The presence of the fluorine atom and the pyrrolidine moiety may enhance its stability, binding affinity, and selectivity in various applications.
Properties
IUPAC Name |
3-[[3,5-dimethyl-4-(pyrrolidine-1-carbonyl)-1H-pyrrol-2-yl]methylidene]-5-fluoro-1H-indol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2/c1-11-17(22-12(2)18(11)20(26)24-7-3-4-8-24)10-15-14-9-13(21)5-6-16(14)23-19(15)25/h5-6,9-10,22H,3-4,7-8H2,1-2H3,(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMOSZTWXSYQCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1C(=O)N2CCCC2)C)C=C3C4=C(C=CC(=C4)F)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
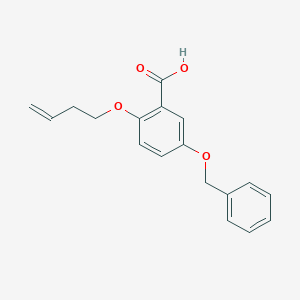

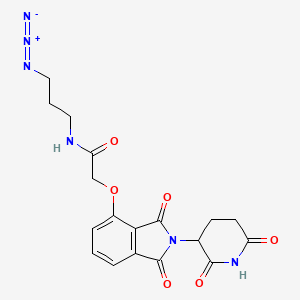
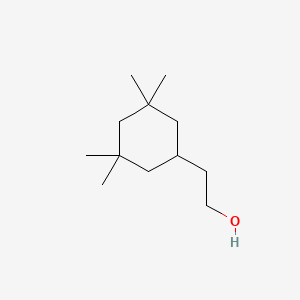
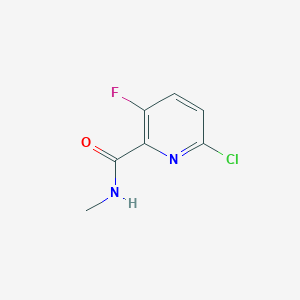

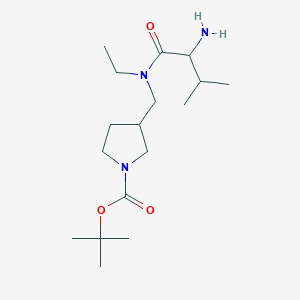
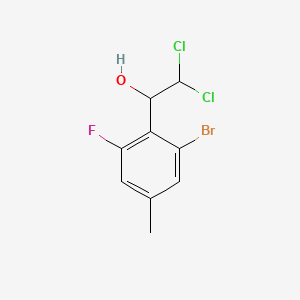
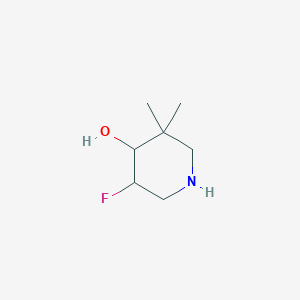
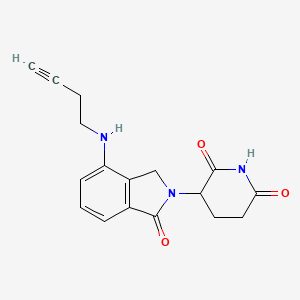
![[(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] octanoate](/img/structure/B14775996.png)
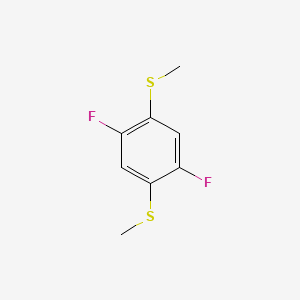

![4-Oxo-4-[4-(pyrimidin-2-ylsulfamoyl)anilino]but-2-enoic acid](/img/structure/B14776008.png)
